N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride
Overview
Description
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is a chemical compound with the molecular formula C16H21O2N4Cl1. It is primarily used in research settings and is known for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a benzamide moiety .
Scientific Research Applications
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
Preparation Methods
The synthesis of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride can be compared with other similar compounds, such as:
- N-cyclopropyl-3-{5-[(methylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride
- N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride These compounds share similar structural features but differ in the nature of the substituents on the oxadiazole ring, which can lead to differences in their chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-2-8-17-10-14-19-15(20-22-14)11-4-3-5-12(9-11)16(21)18-13-6-7-13;/h3-5,9,13,17H,2,6-8,10H2,1H3,(H,18,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYICYYEFBAUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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